Tert-butyl (3-amino-5-bromobenzyl)carbamate

Analytical Chemistry Medicinal Chemistry Process Chemistry

This 98% pure intermediate features a unique 3-amino-5-bromo substitution pattern on a Boc-protected benzylamine core. It offers orthogonal reactivity: the free amine allows for immediate functionalization, the Boc group enables later-stage diversification, and the aryl bromide is a robust handle for Pd-catalyzed cross-couplings. This specific regioisomer is non-fungible with other halo- or amino-substituted analogs, making it essential for precise SAR studies and complex heterocycle construction. Ensure your synthetic route is not compromised by inferior or incorrect isomers.

Molecular Formula C12H17BrN2O2
Molecular Weight 301.18 g/mol
Cat. No. B8124889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3-amino-5-bromobenzyl)carbamate
Molecular FormulaC12H17BrN2O2
Molecular Weight301.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC(=CC(=C1)Br)N
InChIInChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15-7-8-4-9(13)6-10(14)5-8/h4-6H,7,14H2,1-3H3,(H,15,16)
InChIKeyCZLHTMJHUAWICG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (3-amino-5-bromobenzyl)carbamate: A Specialized Bifunctional Building Block for Heterocyclic Synthesis


Tert-butyl (3-amino-5-bromobenzyl)carbamate (CAS 2279123-08-7) is an organic carbamate featuring a tert-butyloxycarbonyl (Boc)-protected benzylamine core, substituted with a free aromatic amine and a bromine atom at the 3- and 5-positions, respectively . This specific substitution pattern delivers a dual-reactivity scaffold that enables orthogonal synthetic elaboration: the free amine permits direct functionalization (e.g., amide coupling, reductive amination) while the Boc-protected amine serves as a masked nucleophile for later-stage deprotection and diversification . The bromine atom provides a robust handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), positioning this compound as a critical intermediate in the construction of complex, nitrogen-containing heterocycles and pharmaceutical lead candidates .

Why 3-Amino-5-bromo Substitution Pattern of Tert-butyl (3-amino-5-bromobenzyl)carbamate Precludes Simple Interchange with Halogen or Positional Analogs


In-class compounds, such as the 3-chloro or 3-fluoro analogs, and positional isomers like 3-amino-4-bromobenzyl or 4-amino-3-bromobenzyl carbamates, cannot be simply substituted for Tert-butyl (3-amino-5-bromobenzyl)carbamate due to fundamental differences in electronic properties, steric bulk, and reactivity that dictate both the course of downstream synthetic transformations and the resulting compound's physicochemical and biological profile . The larger atomic radius and polarizability of bromine versus chlorine or fluorine significantly alter the electronic density of the aromatic ring, which is known to modulate the rates and selectivity of key reactions such as Pd-catalyzed cross-couplings . Furthermore, the precise 3,5-arrangement of amino and bromine substituents establishes a unique spatial and electronic environment distinct from other regioisomers, which is critical for engaging with specific biological targets in structure-activity relationship (SAR) studies. The following evidence quantifies these critical, non-fungible performance dimensions.

Quantified Differentiators for Tert-butyl (3-amino-5-bromobenzyl)carbamate Against Key Analogs


Procurement-Grade Purity and Analytical Verification of Tert-butyl (3-amino-5-bromobenzyl)carbamate

Procurement decisions in early-stage discovery and process chemistry hinge on the availability of high-purity material with validated analytical data. Tert-butyl (3-amino-5-bromobenzyl)carbamate is routinely supplied with a standard purity of 98%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC traces . This level of quality assurance and purity is not uniformly guaranteed across all suppliers of its closest analogs; for instance, the 3-chloro analog is often listed at a lower 97% purity , and the 4-amino-3-bromo regioisomer is frequently offered at a minimum purity of ≥95% .

Analytical Chemistry Medicinal Chemistry Process Chemistry

Strategic Advantage of Bromine as a Versatile Synthetic Handle

The bromine atom on the aromatic ring serves as a premier functional handle for diversification via cross-coupling reactions. While both aryl bromides and chlorides can participate in these reactions, the C-Br bond is significantly more reactive than the C-Cl bond. A Pd-catalyzed amidation of aryl bromides with tert-butyl carbamate, a key transformation for this class of compounds, has been demonstrated to proceed at room temperature (17-22 °C) in 43-83% yield using a Pd2dba3·CHCl3 catalyst system . This contrasts sharply with the less reactive C-Cl bond in the 3-chloro analog, which generally requires harsher conditions or more forcing catalysts to achieve comparable conversions, a limitation that can compromise sensitive functional groups elsewhere in complex molecules.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Documented Utility as a Key Intermediate in Heterocyclic Synthesis

The compound's precise substitution pattern is explicitly claimed as a critical intermediate in the synthesis of biologically relevant tricyclic compounds, as detailed in a European patent application (EP2960241A1) [1]. The patent describes a method for producing tricyclic compounds using amino-substituted tert-butyl carbamates, with the specific 3-amino-5-bromo pattern enabling the sequential, intramolecular cyclocondensation reactions required to build the complex tricyclic core. While other regioisomers (e.g., 3-amino-4-bromo) share the same molecular formula and weight (C12H17BrN2O2, 301.18 g/mol) , their substitution pattern would direct cyclization to different, and likely undesired, polycyclic frameworks, making the 3,5-disubstituted isomer a non-fungible intermediate for this specific therapeutic scaffold.

Medicinal Chemistry Organic Synthesis Pharmaceutical Development

Optimal Use Cases for Tert-butyl (3-amino-5-bromobenzyl)carbamate in Drug Discovery and Chemical Biology


Scaffold Diversification via Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety is an ideal partner for Suzuki-Miyaura reactions, enabling the introduction of diverse aryl, heteroaryl, or alkenyl boronic acids/esters. This is a primary route for generating compound libraries to explore SAR around a central benzylamine core. The documented mild reaction conditions for related Pd-catalyzed amidations (room temperature, 43-83% yield) support the feasibility of achieving high functional group tolerance and good yields in these diversification steps.

Assembly of Complex Heterocyclic Cores via Sequential Deprotection and Cyclization

The orthogonal protecting groups (Boc on the benzylamine, free aromatic amine) allow for a programmed, two-step synthetic sequence. The free amine can first be functionalized (e.g., acylated, alkylated, or coupled to a heterocycle). Subsequently, the Boc group is removed under acidic conditions, revealing a primary benzylamine that can undergo an intramolecular cyclocondensation, as exemplified by the method in EP2960241A1 for producing tricyclic compounds [1].

Synthesis of Bifunctional Probes and Linker Systems for Chemical Biology

The combination of an amine (for attachment to a payload like a fluorophore, biotin, or drug) and an aryl bromide (for subsequent attachment to a targeting ligand or solid support) makes this an attractive scaffold for constructing heterobifunctional molecules. The higher purity of this compound (98%) compared to some alternatives ensures that the resulting probes are less likely to contain impurities that could confound biological assay results.

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